Mercury, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- can be synthesized through the reaction of mercury(II) acetate with 2,4-pentanedione in an organic solvent. The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol or acetone, and allowing the mixture to react at room temperature. The product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The ligand exchange reactions can occur, where the 2,4-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often involve the use of other chelating agents or ligands in an appropriate solvent.
Major Products Formed
Oxidation: Mercury(II) oxide and other mercury-containing oxidation products.
Reduction: Elemental mercury.
Substitution: New mercury complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other mercury-containing compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Research is conducted on its potential use in diagnostic imaging and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a reagent in analytical chemistry
Wirkmechanismus
The mechanism of action of mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- involves its ability to form stable complexes with various ligands. The compound can interact with biological molecules, such as proteins and nucleic acids, through coordination bonds. These interactions can disrupt normal cellular functions and lead to toxic effects. The molecular targets and pathways involved in its action include thiol-containing enzymes and proteins, which are essential for cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mercury(II) acetate: Another mercury compound with similar coordination chemistry.
Mercury(II) chloride: A well-known mercury compound with different solubility and reactivity.
Mercury(II) oxide: An oxidation product of mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)-.
Uniqueness
Mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its solubility in organic solvents and ability to form stable complexes make it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
14024-55-6 |
---|---|
Molekularformel |
C10H14HgO4 |
Molekulargewicht |
398.81 g/mol |
IUPAC-Name |
mercury(2+);(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Hg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |
InChI-Schlüssel |
LVLLOPZOJPLJQT-FDGPNNRMSA-L |
Isomerische SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Hg+2] |
Kanonische SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Hg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.